molecular formula C5H7ClN2O2 B12332566 1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12332566
M. Wt: 162.57 g/mol
InChI Key: USIANUWJBIGNOH-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized through various methods. One common method involves the methylation of uracil using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid analogs and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by mimicking natural nucleobases, thereby interfering with nucleic acid synthesis and function. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-chloro-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10)

InChI Key

USIANUWJBIGNOH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)NC1=O)Cl

Origin of Product

United States

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